

Application Notes and Protocols: Ganoderic Acid I in Combination Therapy with Cisplatin

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Compound of Interest

Compound Name: *Ganoderic acid I*

Cat. No.: B15594687

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These application notes summarize the synergistic effects of Ganoderic acids, particularly Ganoderic acid A (GAA) and Ganoderic acid D (GAD), in combination with the chemotherapeutic agent cisplatin. The data presented herein is derived from preclinical studies and aims to provide a comprehensive resource for the evaluation of this combination therapy in cancer research.

Quantitative Data Summary

The combination of Ganoderic acids with cisplatin has demonstrated significant synergistic anti-cancer effects across various cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Ganoderic Acid	Chemotherapy Agent	Cancer Cell Line	IC50 (Cisplatin Alone)	IC50 (Combination)	Fold-change in Chemo Efficacy	Reference
Ganoderic Acid A	Cisplatin	GBC-SD (Gallbladder)	8.98 μ M	4.07 μ M	2.2-fold decrease	[1][2][3]

Table 2: Apoptosis Induction

Ganoderic Acid	Chemotherapy Agent	Cancer Cell Line	Treatment	Apoptosis Rate	Reference
Ganoderic Acid A	Cisplatin	GBC-SD (Gallbladder)	Control	Not specified	[1]
Cisplatin alone	Significantly increased vs. control				[1]
GAA alone	Significantly increased vs. control				[1]
Combination (GAA + Cisplatin)	38.5% (\pm 0.58 SD)				[1]

Table 3: Protein Expression Changes (Western Blot)

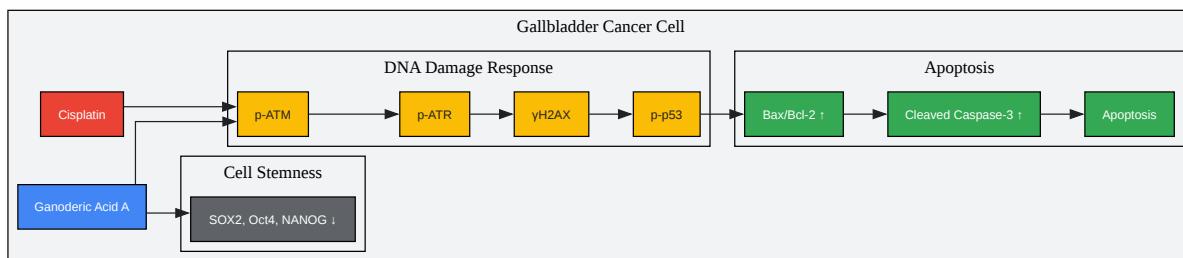
Ganoderic Acid	Chemotherapy Agent	Cancer Cell Line	Target Protein	Change with Combination Therapy	Reference
Ganoderic Acid A	Cisplatin	GBC-SD (Gallbladder)	Bax/Bcl-2 ratio	Increased	[1] [2]
Cleaved-caspase 3	Increased	[1] [2]			
SOX2, Oct4, NANOG (Stemness markers)	Decreased	[1] [2] [3]			
γH2AX, p-ATM, p-ATR, p-p53 (DNA damage markers)	Increased	[1] [2] [3]			
Ganoderic Acid A	Cisplatin	HepG2 (Hepatocellular Carcinoma)	p-STAT3	Decreased	[4]
Ganoderic Acid A	Cisplatin	A549/DDP (Lung Cancer)	Beclin, LC3II/LC3I (Autophagy markers)	Decreased	[5]
P62	Increased	[5]			

Signaling Pathways and Mechanisms of Action

The synergistic effects of Ganoderic acids in combination with cisplatin are attributed to the modulation of key signaling pathways involved in cell survival, proliferation, apoptosis, and drug resistance.

DNA Damage Response and Apoptosis in Gallbladder Cancer

Ganoderic acid A enhances cisplatin-induced cytotoxicity by promoting DNA damage and inhibiting cell stemness.[1][2][3] The combination therapy leads to an upregulation of DNA damage markers (γ H2AX, p-ATM, p-ATR, and p-p53) and an increase in the pro-apoptotic Bax/Bcl-2 ratio, ultimately leading to the activation of cleaved-caspase 3 and apoptosis.[1][2]

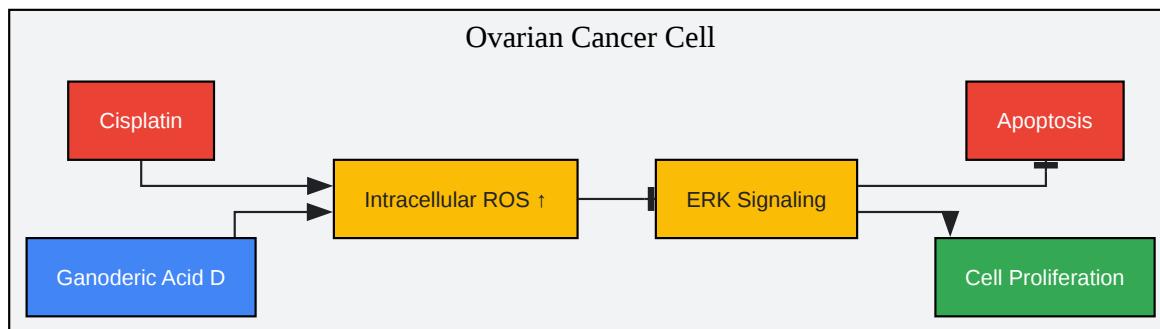
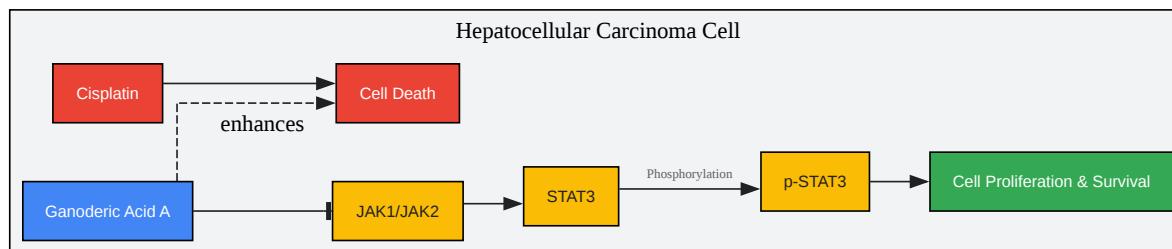


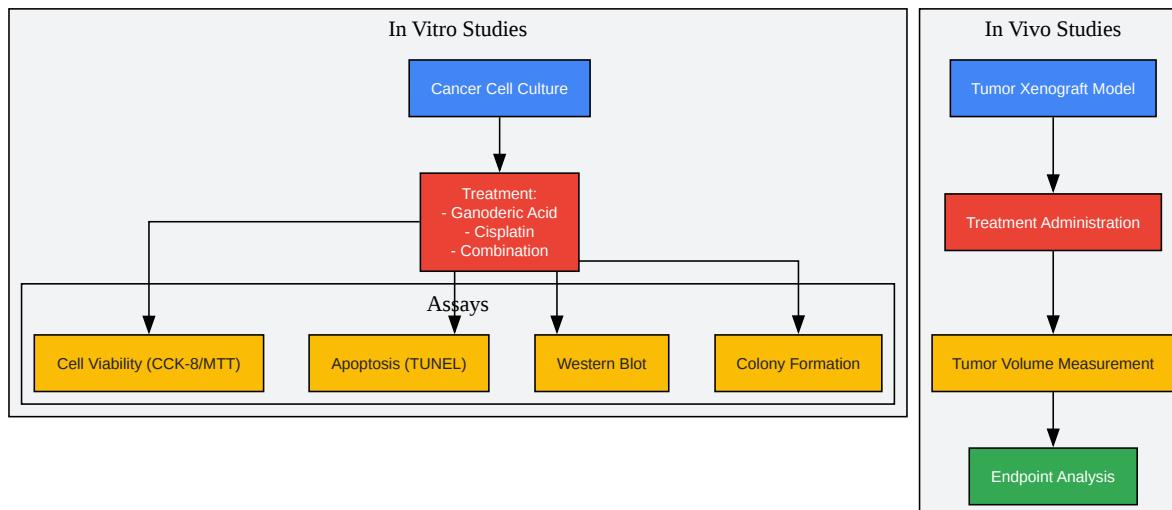
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Caption: DNA damage and apoptosis pathway in gallbladder cancer cells.

Inhibition of JAK-STAT3 Signaling in Liver Cancer

In hepatocellular carcinoma cells (HepG2), Ganoderic acid A enhances the chemosensitivity to cisplatin by inhibiting the JAK-STAT3 signaling pathway.[4] This inhibition is achieved through the suppression of JAK1 and JAK2, leading to a decrease in the phosphorylation of STAT3.[4]



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